2-Morpholinoacetaldehyde hydrochloride
CAS No.: 1172495-88-3
Cat. No.: VC3809357
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1172495-88-3 |
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Molecular Formula | C6H12ClNO2 |
Molecular Weight | 165.62 g/mol |
IUPAC Name | 2-morpholin-4-ylacetaldehyde;hydrochloride |
Standard InChI | InChI=1S/C6H11NO2.ClH/c8-4-1-7-2-5-9-6-3-7;/h4H,1-3,5-6H2;1H |
Standard InChI Key | JZIBIVRGYHAHQJ-UHFFFAOYSA-N |
SMILES | C1COCCN1CC=O.Cl |
Canonical SMILES | C1COCCN1CC=O.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Morpholinoacetaldehyde hydrochloride, systematically named 2-(morpholin-4-yl)acetaldehyde hydrochloride, is a hydrochloride salt of the aldehyde derivative of morpholine. The compound’s structure combines a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with an acetaldehyde group, which is stabilized by the hydrochloride counterion . This stabilization enhances its shelf life and handling properties compared to the free aldehyde form.
Key identifiers include:
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CAS Number: 21977-09-3 (anhydrous form), 1172495-88-3 (hydrochloride form)
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Molecular Formula:
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IUPAC Name: 2-(Morpholin-4-yl)acetaldehyde hydrochloride
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Synonyms: Morpholin-4-ylacetaldehyde hydrochloride, 4-Morpholineacetaldehyde hydrochloride
The compound typically appears as a white to off-white crystalline solid, with a density of 1.1 g/cm³ and a boiling point of approximately 255.9°C . Its hydrochloride form ensures solubility in polar solvents such as water and dichloromethane, facilitating its use in aqueous and organic reaction conditions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-morpholinoacetaldehyde hydrochloride involves a two-step process starting from 4-(2,2-diethoxyethyl)morpholine (Intermediate 7) :
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Acid Hydrolysis:
Intermediate 7 is treated with concentrated hydrochloric acid at 80°C for 2 hours, cleaving the diethyl acetal protecting group to yield the aldehyde. This step proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water to release ethanol and generate the aldehyde . -
Neutralization and Purification:
The reaction mixture is cooled to room temperature and neutralized with saturated sodium bicarbonate to pH ~10. The product is extracted with dichloromethane (DCM), washed with brine, dried over sodium sulfate, and concentrated under vacuum to obtain the crude hydrochloride salt .
Optimization Strategies
Recent studies have focused on improving synthesis efficiency:
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Solvent Selection: Replacing dimethylformamide (DMF) with less hazardous solvents like tetrahydrofuran (THF) or ethyl acetate reduces environmental impact .
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Catalyst Use: Employing pyridine-borane complexes enhances reduction steps in related morpholino nucleoside syntheses, though this remains unexplored for 2-morpholinoacetaldehyde hydrochloride .
Parameter | Condition | Reference |
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Reaction Temperature | 80°C (hydrolysis), 20°C (neutralization) | |
Key Reagents | HCl, NaHCO₃, DCM | |
Yield | 57% (crude) |
Physicochemical Properties
Thermal and Solubility Profiles
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Solubility: Miscible in water, DCM, and methanol; sparingly soluble in ethyl acetate .
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Vapor Pressure: 0.0 mmHg at 25°C, indicating low volatility .
The hydrochloride form’s electroneutral morpholine ring reduces hygroscopicity compared to cationic analogues, simplifying storage .
Spectroscopic Data
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¹H NMR (CDCl₃): Signals at δ 3.72–3.55 ppm (morpholine protons) and δ 9.65 ppm (aldehyde proton) .
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IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 2800–3000 cm⁻¹ (C-H stretches) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
2-Morpholinoacetaldehyde hydrochloride is pivotal in synthesizing morpholino nucleic acid (MNA) analogues. For example, it facilitates the production of MNA-uridine phosphoramidites, which are used in antisense oligonucleotides to modulate mRNA splicing . These oligonucleotides exhibit enhanced nuclease resistance compared to DNA, making them valuable in gene therapy .
Polymer Chemistry
In copolymer synthesis, the compound serves as a monomer for stimuli-responsive hydrogels. Morpholino-modified polyacrylamide hydrogels demonstrate unique swelling behaviors due to the electroneutrality of the morpholine group, enabling applications in biosensing and drug delivery .
Catalysis and Ligand Design
Recent Advances and Future Directions
Green Synthesis Protocols
A 2024 study demonstrated a simplified synthesis using sodium bicarbonate in DMF, achieving a 52% yield after recrystallization . This method reduces purification time by 4–5 hours, enhancing scalability .
Biotechnological Innovations
Morpholino hydrogels functionalized with 2-morpholinoacetaldehyde hydrochloride show promise in mRNA detection, leveraging their stability against enzymatic degradation . Future research may explore their use in real-time biosensors for viral RNA .
Challenges and Opportunities
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